molecular formula C9H11NO5S B6146686 4-methoxy-2-methyl-5-sulfamoylbenzoic acid CAS No. 1873790-66-9

4-methoxy-2-methyl-5-sulfamoylbenzoic acid

Cat. No.: B6146686
CAS No.: 1873790-66-9
M. Wt: 245.3
InChI Key:
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Description

4-Methoxy-2-methyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C9H11NO5S It is characterized by the presence of a methoxy group, a methyl group, and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactions using sulfur trioxide or chlorosulfonic acid, followed by amination to introduce the sulfamoyl group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-methyl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.

Major Products Formed:

    Oxidation: Formation of 4-methoxy-2-methyl-5-sulfamoylbenzaldehyde or this compound.

    Reduction: Formation of 4-methoxy-2-methyl-5-aminobenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

4-Methoxy-2-methyl-5-sulfamoylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. The methoxy and methyl groups may influence the compound’s binding affinity and specificity for its targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 2-methoxy-5-sulfamoylbenzoate: Similar structure but with an ester group instead of a carboxylic acid.

    4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide: Contains a methoxycarbonyl group instead of a methyl group.

Uniqueness: 4-Methoxy-2-methyl-5-sulfamoylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1873790-66-9

Molecular Formula

C9H11NO5S

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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